N-Methyl-2,4-dinitro-N-phenylaniline N-Methyl-2,4-dinitro-N-phenylaniline
Brand Name: Vulcanchem
CAS No.: 51226-44-9
VCID: VC19633245
InChI: InChI=1S/C13H11N3O4/c1-14(10-5-3-2-4-6-10)12-8-7-11(15(17)18)9-13(12)16(19)20/h2-9H,1H3
SMILES:
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol

N-Methyl-2,4-dinitro-N-phenylaniline

CAS No.: 51226-44-9

Cat. No.: VC19633245

Molecular Formula: C13H11N3O4

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2,4-dinitro-N-phenylaniline - 51226-44-9

Specification

CAS No. 51226-44-9
Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
IUPAC Name N-methyl-2,4-dinitro-N-phenylaniline
Standard InChI InChI=1S/C13H11N3O4/c1-14(10-5-3-2-4-6-10)12-8-7-11(15(17)18)9-13(12)16(19)20/h2-9H,1H3
Standard InChI Key GRJOQWGGWXHXQQ-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Methyl-2,4-dinitro-N-phenylaniline consists of a central aniline moiety where the nitrogen atom is bonded to a methyl group and a phenyl ring. The aromatic ring is further substituted with two nitro groups at the 2- and 4-positions. The molecular structure is confirmed via X-ray crystallography, with a CCDC crystal structure entry (129383) revealing a planar aromatic system and intramolecular hydrogen bonding . The compound’s 3D conformation, accessible through PubChem’s interactive model, highlights steric interactions between the nitro groups and adjacent substituents .

Synonyms and Registry Data

The compound is interchangeably referred to as N-Methyl-2,4-dinitrodiphenylamine and NSC106503, with CAS registry numbers 51226-44-9 and EINECS 213-508-4 . Its IUPAC name, N-methyl-2,4-dinitro-N-phenylaniline, reflects the substitution pattern on the aniline nitrogen.

Structural Comparison to Analogues

Compared to its non-methylated analogue, 2,4-dinitrodiphenylamine (CAS 961-68-2), the addition of a methyl group in N-Methyl-2,4-dinitro-N-phenylaniline increases molecular weight by 14.09 g/mol and alters solubility and reactivity profiles . The methyl group induces steric hindrance, reducing rotational freedom around the N–Ph bond, as evidenced by crystallographic data .

Synthesis and Manufacturing

Nucleophilic Aromatic Substitution

A validated synthetic route involves the oxidative amination of nitrobenzenes. In a procedure adapted from Khutorianskiy et al., n-BuLi deprotonates aniline derivatives at -78°C in THF, followed by nucleophilic attack on a nitro-substituted benzene electrophile . For N-Methyl-2,4-dinitro-N-phenylaniline, methylamine or its lithium salt could serve as the nucleophile, though specific literature examples remain sparse.

Challenges in Functionalization

The electron-withdrawing nitro groups deactivate the aromatic ring, necessitating harsh conditions for substitution reactions. Successful synthesis often requires Lewis acid catalysts or high-temperature regimes, complicating yield optimization .

Purification and Characterization

Flash chromatography (e.g., petroleum ether/acetone gradients) isolates the compound as an orange solid, with purity verified via 1H^1\text{H} NMR and IR spectroscopy . Melting points (159–161°C) and chromatographic retention factors (RfR_f) provide additional quality control metrics .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Melting Point159–161°C
Boiling Point413.8±35.0°C (760 mmHg)
Density1.4±0.1 g/cm³
Vapor Pressure0.0±1.0 mmHg (25°C)
LogP (Octanol-Water)4.11

The high melting point and low vapor pressure indicate a stable crystalline solid at room temperature, suitable for non-volatile applications .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1528 cm1^{-1} (asymmetric NO2_2 stretch) and 1347 cm1^{-1} (symmetric NO2_2 stretch) .

  • 1H^1\text{H} NMR: Aromatic protons resonate at δ 7.27–8.32 ppm, with a broad singlet (δ 9.55 ppm) corresponding to the NH group .

Reactivity and Stability

Electrophilic Susceptibility

The electron-deficient aromatic ring resists further electrophilic substitution but undergoes reduction under catalytic hydrogenation (e.g., H2_2/Pd-C) to yield corresponding diamino derivatives .

Incompatibilities

The compound decomposes in the presence of strong acids/bases, releasing toxic nitrogen oxides. Storage recommendations include inert atmospheres and avoidance of oxidizers .

Applications and Industrial Relevance

Organic Synthesis Intermediate

N-Methyl-2,4-dinitro-N-phenylaniline serves as a precursor to heterocyclic compounds, including benzimidazoles and triazines, via reductive cyclization .

Energetic Materials Research

Nitro groups impart explosive potential, though its stability profile limits direct use. Derivatives are explored as insensitive munition components .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator